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molecular formula C11H10ClNO B8332540 4-(4-Cyanophenoxy)-1-chloro-2-butene

4-(4-Cyanophenoxy)-1-chloro-2-butene

Cat. No. B8332540
M. Wt: 207.65 g/mol
InChI Key: PDTDMEMXFTZMHR-UHFFFAOYSA-N
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Patent
US06291475B1

Procedure details

1,4-Dichlorobutene (750 g; 5 mol) was added to a stirred suspension of 4-cyanophenol (119.12 g; 1 mol) and K2CO3 (345 g; 2.5 mol) in MeCN (1000 mL) and the reaction mixture was refluxed for 4 h. The reaction mixture was filtered and concentrated. The residue was dissolved in di-iso-propyl ether (2000 mL) and after 24 h the precipitate was filtered off. The filtrate was concentrated giving the sub-title compound as a yellow oil which solidified upon standing (186 g; 0.89 mol).
Name
1,4-Dichlorobutene
Quantity
750 g
Type
reactant
Reaction Step One
Quantity
119.12 g
Type
reactant
Reaction Step One
Name
Quantity
345 g
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][CH:2]=[CH:3][CH2:4][CH2:5]Cl.[C:7]([C:9]1[CH:14]=[CH:13][C:12]([OH:15])=[CH:11][CH:10]=1)#[N:8].C([O-])([O-])=O.[K+].[K+]>CC#N>[C:7]([C:9]1[CH:14]=[CH:13][C:12]([O:15][CH2:5][CH:4]=[CH:3][CH2:2][Cl:1])=[CH:11][CH:10]=1)#[N:8] |f:2.3.4|

Inputs

Step One
Name
1,4-Dichlorobutene
Quantity
750 g
Type
reactant
Smiles
ClC=CCCCl
Name
Quantity
119.12 g
Type
reactant
Smiles
C(#N)C1=CC=C(C=C1)O
Name
Quantity
345 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
1000 mL
Type
solvent
Smiles
CC#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed for 4 h
Duration
4 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in di-iso-propyl ether (2000 mL) and after 24 h the precipitate
Duration
24 h
FILTRATION
Type
FILTRATION
Details
was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=CC=C(OCC=CCCl)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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